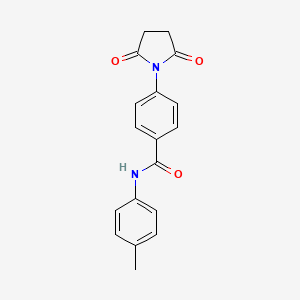
1-cyclohexyl-4-(2-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-(2-pyridinylmethyl)piperazine is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP, and it belongs to the class of piperazine derivatives. CPP has been found to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of CPP is not fully understood. However, it is believed that CPP acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, CPP has been shown to modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and glutamate, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that CPP can modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and glutamate. Additionally, CPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CPP has been extensively studied in animal models, which provides a wealth of data on its biological effects. However, CPP also has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, CPP has a relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the study of CPP. One area of research is the development of novel CPP analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and its potential therapeutic applications in various neurological and psychiatric disorders. Finally, the development of new drug delivery systems for CPP may improve its efficacy and reduce its side effects in clinical settings.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of cyclohexylamine with 2-pyridinecarboxaldehyde, followed by the addition of piperazine. This reaction results in the formation of CPP as a white crystalline solid.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP has been found to exhibit antipsychotic effects, which make it a potential candidate for the treatment of schizophrenia. Additionally, CPP has been shown to have anxiolytic and antidepressant effects, which suggest that it may be useful in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-2-7-16(8-3-1)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h4-6,9,16H,1-3,7-8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYKUBXZCNSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(2-pyridylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)

![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)

![N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5769431.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)

![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)

![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)
![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)

